1-Aminocyclopentane-1-carboxylicacid

Description

Contextualizing 1-Aminocyclopentane-1-carboxylic acid within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are those that are not among the 20 standard amino acids genetically coded for in proteins. These unique building blocks have expanded the toolbox of chemical biologists, allowing for the synthesis of peptides and proteins with novel properties. 1-Aminocyclopentane-1-carboxylic acid is a prominent member of this class, specifically as a Cα,α-dialkylated glycine (B1666218) residue with a cyclic side chain. nih.gov Its incorporation into peptide chains introduces significant conformational restrictions, which can enhance stability and influence biological activity. molecularcloud.orgnih.gov The study of such modified amino acids is crucial for developing new therapeutic agents and understanding fundamental biological processes. molecularcloud.org

Historical Perspective on the Discovery and Initial Academic Characterization of 1-Aminocyclopentane-1-carboxylic acid Analogs

The exploration of cyclic amino acid analogs has a rich history rooted in the desire to create peptides with predictable and stable structures. Early research focused on the synthesis and conformational analysis of various 1-aminocycloalkane-1-carboxylic acids (Acnc), where 'n' denotes the size of the cycloalkane ring. nih.gov For instance, studies on analogs like 1-aminocyclopropane-1-carboxylic acid (Ac3c) and 1-aminocyclohexane-1-carboxylic acid (Ac6c) revealed that the ring size dictates the conformational preferences of the resulting peptide. researchgate.net While Ac3c tends to induce β-turn conformations, Ac5c (1-aminocyclopentane-1-carboxylic acid) and Ac6c favor γ-turn structures in small peptides. researchgate.net These initial characterizations laid the groundwork for the rational design of peptidomimetics with specific three-dimensional structures.

Significance of Cyclically Constrained Amino Acids in Biochemical Investigations

The rigid structure of cyclic amino acids like 1-aminocyclopentane-1-carboxylic acid is of paramount importance in biochemical studies for several reasons. This conformational constraint limits the flexibility of the peptide backbone, which can lead to a number of advantageous properties. molecularcloud.org These include:

Enhanced Proteolytic Stability: The restricted conformation can make peptides less susceptible to degradation by proteases, which often require an extended conformation for substrate binding. mdpi.com

Increased Receptor Binding Affinity and Selectivity: By locking the peptide into a specific bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and specificity. nih.gov

Scaffolding for Pharmacophores: The defined three-dimensional structure of these amino acids makes them excellent scaffolds for presenting key functional groups (pharmacophores) in a precise orientation for interaction with biological targets.

These properties have made cyclically constrained amino acids invaluable tools in drug discovery and protein engineering. molecularcloud.org

Overview of Key Academic Research Domains for 1-Aminocyclopentane-1-carboxylic acid

The unique characteristics of 1-aminocyclopentane-1-carboxylic acid have led to its application in several key areas of academic research:

Neuroscience: The compound and its analogs have been investigated for their interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.govmerckmillipore.com Some analogs act as agonists or antagonists at the glycine modulatory site of the NMDA receptor, suggesting potential for the development of neuroprotective agents. nih.govmerckmillipore.com

Peptide and Protein Chemistry: A primary application is in the design of conformationally constrained peptides and peptidomimetics. nih.gov By incorporating 1-aminocyclopentane-1-carboxylic acid, researchers can induce specific secondary structures like β-turns and helices, which is crucial for mimicking the structure of natural peptides and proteins. nih.gov

Biochemical Pathway Inhibition: 1-Aminocyclopentane-1-carboxylic acid has been shown to be a specific and reversible inhibitor of nucleic acid methylation. wikipedia.org It also acts as an inhibitor of methionine adenosyltransferase. nih.gov This makes it a useful tool for studying the roles of these processes in cellular function.

Interactive Data Table: Properties of 1-Aminocyclopentane-1-carboxylic Acid

| Property | Value | Reference |

| IUPAC Name | 1-aminocyclopentane-1-carboxylic acid | nih.gov |

| Synonyms | Cycloleucine (B556858), ACPC | wikipedia.orgnist.gov |

| Molecular Formula | C₆H₁₁NO₂ | nih.gov |

| Molecular Weight | 129.16 g/mol | wikipedia.org |

| CAS Number | 52-52-8 | wikipedia.org |

| Appearance | White to almost white powder or crystals | tcichemicals.com |

| Melting Point | 320 °C (decomposes) | wikipedia.org |

| Solubility in Water | 50 mg/mL | wikipedia.org |

Interactive Data Table: Research Applications of 1-Aminocyclopentane-1-carboxylic Acid Analogs

| Analog | Research Application | Key Finding | Reference |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | NMDA receptor ligand | Acts as a partial agonist at the glycine site of the NMDA receptor. nih.gov | nih.govwikipedia.org |

| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | NMDA receptor ligand | Acts as an antagonist at the NMDA-associated glycine receptor. nih.gov | nih.gov |

| (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid | Pharmaceutical building block | Used in the synthesis of pharmaceuticals, particularly for neurological disorders. | chemimpex.com |

| (1S, 3R, 4S) -l-aminocyclopentane- 1,3,4- tricarboxylic acid (ACPT-I) | Glutamate (B1630785) receptor agonist | Selective agonist for group III metabotropic glutamate receptors. | google.com |

Classical Approaches for the Synthesis of 1-Aminocyclopentane-1-carboxylic acid

Traditional methods for synthesizing α,α-disubstituted amino acids like 1-Aminocyclopentane-1-carboxylic acid are valued for their reliability and straightforward execution. These approaches typically yield racemic products.

The Strecker synthesis is a well-established method for producing amino acids. wikipedia.org The process begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, which forms an α-aminonitrile intermediate. masterorganicchemistry.com This intermediate is subsequently hydrolyzed to yield the final amino acid. wikipedia.org

In the context of 1-Aminocyclopentane-1-carboxylic acid, the synthesis is adapted by using cyclopentanone (B42830) as the starting carbonyl compound. The reaction proceeds in two main stages:

Formation of α-Aminonitrile: Cyclopentanone reacts with ammonia and a cyanide source (such as potassium cyanide or hydrogen cyanide) to form the intermediate, 1-aminocyclopentane-1-carbonitrile. wikipedia.orggoogle.com The reaction involves the initial formation of an imine from cyclopentanone and ammonia, followed by the nucleophilic addition of the cyanide ion. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis, typically under strong acidic conditions (e.g., using H₃O⁺), which converts the nitrile group into a carboxylic acid group, yielding a racemic mixture of 1-Aminocyclopentane-1-carboxylic acid. masterorganicchemistry.com

| Strecker Synthesis Adaptation | |

| Starting Material | Cyclopentanone |

| Reagents | Ammonia (NH₃), Cyanide Source (e.g., KCN, HCN) |

| Intermediate | 1-aminocyclopentane-1-carbonitrile |

| Final Step | Acid Hydrolysis |

| Product | 1-Aminocyclopentane-1-carboxylic acid (racemic) |

The Bucherer-Bergs reaction provides an alternative classical route to α,α-disubstituted amino acids through a hydantoin (B18101) intermediate. wikipedia.org This multicomponent reaction involves heating a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate. alfa-chemistry.comnih.gov

For the synthesis of 1-Aminocyclopentane-1-carboxylic acid, the process is as follows:

Hydantoin Formation: Cyclopentanone is treated with potassium cyanide and ammonium carbonate in an aqueous or alcoholic solution. alfa-chemistry.com This one-pot reaction yields the spirocyclic intermediate 5,5-cyclopentanespirohydantoin (also known as cyclopentane-1,1-diyl-dihydantoin).

Hydrolysis of Hydantoin: The hydantoin ring is subsequently hydrolyzed, typically with an acid or base, to open the ring and form the desired 1-Aminocyclopentane-1-carboxylic acid. alfa-chemistry.comorganic-chemistry.org

| Bucherer-Bergs Reaction | |

| Starting Material | Cyclopentanone |

| Reagents | Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) |

| Intermediate | 5,5-Cyclopentanespirohydantoin |

| Final Step | Acid or Base Hydrolysis |

| Product | 1-Aminocyclopentane-1-carboxylic acid (racemic) |

Modern Stereoselective and Enantioselective Synthesis of 1-Aminocyclopentane-1-carboxylic acid

Modern synthetic efforts often focus on producing enantiomerically pure compounds, which is crucial for pharmaceutical applications. wikipedia.org These methods employ chiral auxiliaries or biocatalysts to control the stereochemical outcome of the reaction.

Asymmetric synthesis utilizes a chiral auxiliary, which is a stereogenic group temporarily incorporated into the starting material to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com This strategy can be applied to the Strecker synthesis to produce enantiomerically enriched amino acids.

The asymmetric Strecker reaction involves replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine. wikipedia.org This chiral amine acts as the auxiliary, leading to the diastereoselective addition of cyanide to the intermediate imine. The resulting diastereomeric aminonitriles can then be separated. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically pure 1-Aminocyclopentane-1-carboxylic acid. The auxiliary can often be recovered and reused. wikipedia.org

| Asymmetric Synthesis Overview | |

| Strategy | Use of a Chiral Auxiliary |

| Example Auxiliary | (S)-α-phenylethylamine |

| Mechanism | Diastereoselective formation of an aminonitrile intermediate |

| Key Advantage | Control over stereochemistry to produce a specific enantiomer |

| Final Steps | Separation of diastereomers, hydrolysis, and removal of the auxiliary |

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can be used to resolve racemic mixtures or to catalyze stereoselective reactions. In the context of amino acid synthesis, hydantoinase enzymes are of particular interest.

This biocatalytic approach can be integrated with the Bucherer-Bergs reaction:

A racemic mixture of 5,5-cyclopentanespirohydantoin is first synthesized chemically.

An enantioselective hydantoinase enzyme is then used to selectively hydrolyze one of the enantiomers of the hydantoin to the corresponding N-carbamoyl amino acid.

This intermediate can then be chemically or enzymatically converted to the enantiomerically pure 1-Aminocyclopentane-1-carboxylic acid. This method allows for the large-scale production of optically pure α-amino acids. alfa-chemistry.com

Solid-Phase Synthesis Applications for 1-Aminocyclopentane-1-carboxylic acid Integration

1-Aminocyclopentane-1-carboxylic acid is a valuable building block for creating peptides with unique structural and functional properties. Its incorporation into a peptide chain is typically achieved using Solid-Phase Peptide Synthesis (SPPS). luxembourg-bio.com

SPPS involves the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer resin. d-nb.infonih.gov The general procedure for integrating 1-Aminocyclopentane-1-carboxylic acid is as follows:

Protection: The amino group of 1-Aminocyclopentane-1-carboxylic acid is protected with a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. masterorganicchemistry.com

Activation and Coupling: The carboxylic acid group of the N-protected amino acid is activated, often using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU. nih.gov The activated amino acid is then reacted with the free amino group of the peptide chain growing on the solid support. Reactions are driven to completion by using an excess of the soluble reagents, which are later washed away. nih.gov

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to expose a new free amino group, ready for the next coupling cycle.

Cleavage: After the entire peptide sequence has been assembled, the final peptide is cleaved from the resin support. luxembourg-bio.com

The incorporation of the rigid, cyclic structure of 1-Aminocyclopentane-1-carboxylic acid can enforce specific conformations or turns in the peptide backbone, which is a useful strategy in drug design.

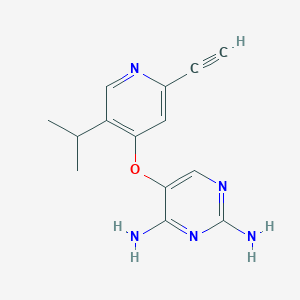

Structure

3D Structure

Properties

Molecular Formula |

C14H15N5O |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

5-(2-ethynyl-5-propan-2-ylpyridin-4-yl)oxypyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H15N5O/c1-4-9-5-11(10(6-17-9)8(2)3)20-12-7-18-14(16)19-13(12)15/h1,5-8H,2-3H3,(H4,15,16,18,19) |

InChI Key |

TZHOVNUCGUXMCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(N=C1)C#C)OC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Biochemical Mechanisms and Interactions of 1 Aminocyclopentane 1 Carboxylic Acid

Amino Acid Transporter System Interactions with 1-Aminocyclopentane-1-carboxylic acid

1-Aminocyclopentane-1-carboxylic acid, also known as cycloleucine (B556858), is a non-metabolizable amino acid analogue that interacts with various biological transport systems. Its rigid, cyclic structure provides a unique tool for probing the specificity and mechanisms of amino acid transporters.

Studies have demonstrated that 1-aminocyclopentane-1-carboxylic acid is recognized and transported by systems responsible for carrying neutral amino acids. In feline cerebrospinal fluid, its clearance is mediated by a carrier transport system that is inhibited by other naturally occurring neutral amino acids. nih.gov This suggests that the transporter recognizes the fundamental alpha-amino acid structure, with a tolerance for the cyclic side chain.

In the rat kidney, research involving microperfusion of proximal tubules has shown that cycloleucine is reabsorbed via a mechanism that also transports L-phenylalanine. nih.gov However, this same transport system does not appear to be shared with dibasic amino acids, indicating a degree of specificity for neutral amino acids. nih.gov Similarly, in plant systems such as tomato pericarp slices, the uptake of 1-aminocyclopentane-1-carboxylic acid is inhibited by other neutral amino acids, but not by those that are acidic or basic. nih.gov In the plant Arabidopsis, the broad-specificity amino acid transporter LHT1 (Lysine Histidine Transporter 1) has been identified as a candidate for its transport. frontiersin.org

The structural similarity of 1-aminocyclopentane-1-carboxylic acid to natural amino acids allows it to act as a competitive inhibitor for their transport systems. By binding to the transporter's active site, it prevents the binding and translocation of the endogenous substrate.

In vivo studies in the rat kidney have shown that cycloleucine inhibits the tubular reabsorption of L-arginine, glycine (B1666218), and L-phenylalanine. nih.gov Notably, mutual reciprocal inhibition was observed specifically with L-phenylalanine, indicating they directly compete for the same transport protein. nih.gov In tomato pericarp tissue, the uptake of 1-aminocyclopentane-1-carboxylic acid is competitively inhibited by its structural analog, α-aminoisobutyric acid (AIB), and vice versa, further confirming their competition for the same transporter. nih.gov The clearance of cycloleucine from cerebrospinal fluid is also inhibited by other neutral amino acids, pointing to a competitive interaction at the transporter level. nih.gov

Table 1: Competitive Inhibition Interactions of 1-Aminocyclopentane-1-carboxylic acid

| System/Organism | Amino Acids Inhibited by Cycloleucine | Amino Acids that Inhibit Cycloleucine Transport | Reference |

|---|---|---|---|

| Rat Kidney Tubules | L-arginine, Glycine, L-phenylalanine | L-phenylalanine | nih.gov |

| Feline Cerebrospinal Fluid | Not specified | Neutral amino acids | nih.gov |

| Tomato Pericarp Slices | α-Aminoisobutyric acid (AIB) | Neutral amino acids, AIB | nih.gov |

The transport of 1-aminocyclopentane-1-carboxylic acid exhibits saturation kinetics, a hallmark of carrier-mediated transport. This means that the rate of transport increases with concentration until the transporters become saturated, at which point the rate plateaus at a maximum velocity (Vmax).

In studies of the feline central nervous system, the clearance of 1-aminocyclopentane-1-carboxylic acid from the cerebrospinal fluid was found to be a saturable mechanism. nih.gov Research on rat kidney tubules also demonstrated that its reabsorption is saturable. nih.gov Assuming simple two-parameter kinetics, the maximal transport rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, were estimated for its tubular reabsorption. nih.gov In tomato pericarp slices, the uptake kinetics are described as biphasic, consisting of a saturable component at lower concentrations and a linear component at higher concentrations. nih.gov This saturable component is dependent on metabolic energy. nih.gov

Table 2: Kinetic Parameters for 1-Aminocyclopentane-1-carboxylic acid Transport

| System | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Rat Kidney Tubules | Vmax (estimated) | Data estimated in study | nih.gov |

| Rat Kidney Tubules | Km (estimated) | Data estimated in study | nih.gov |

| Rat Kidney Tubules | Permeability Coefficient | < 6 x 10⁻⁵ cm·s⁻¹ | nih.gov |

| Tomato Pericarp Slices | Uptake Kinetics | Biphasic (Saturable-Linear) | nih.gov |

Enzymatic Modulation by 1-Aminocyclopentane-1-carboxylic acid

Beyond its interaction with transporters, 1-aminocyclopentane-1-carboxylic acid can also modulate the activity of enzymes and receptors.

The ability of 1-aminocyclopentane-1-carboxylic acid to interact with the active sites of enzymes or receptors has been explored, often by incorporating it into larger molecules like peptides. When substituted for a natural amino acid, its unique cyclic structure can affect the peptide's conformation and its ability to bind to its target receptor.

A study involving analogues of arginine vasopressin (AVP) provides insight into this interaction. nih.gov When 1-aminocyclopentane-1-carboxylic acid (referred to as Apc in the study) was substituted at position 3 of the peptide, the resulting analogue showed an almost complete loss of pressor, antidiuretic, and uterotonic potency. This loss of biological activity is interpreted as a failure to properly interact with the active sites of all three neurohypophyseal hormone receptors. nih.govebi.ac.uk In contrast, substitution at position 2 resulted in analogues with altered but retained activity, suggesting the orientation within the active site is critical. nih.gov While not a direct study of an isolated enzyme, this demonstrates that the presence of the cycloleucine residue within a ligand can prevent effective binding at a receptor's active site.

Relatedly, the binding of its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), to the active site of the enzyme ACC oxidase has been well-characterized through X-ray diffraction and modeling studies. nih.govrcsb.org These studies reveal how the cyclic amino acid fits into the enzyme's active site cleft, providing a model for how similar cyclic amino acids might interact with other enzymes. nih.gov

Allosteric modulation occurs when a molecule binds to a site on an enzyme or receptor that is distinct from the primary active (or orthosteric) site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand at the active site. nih.gov Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral. nih.gov

Currently, there is a lack of direct research demonstrating that 1-aminocyclopentane-1-carboxylic acid itself functions as an allosteric modulator. Such modulators are typically discovered through high-throughput screening campaigns against specific targets like G-protein coupled receptors (GPCRs). mdpi.com For a molecule to be an effective allosteric modulator, it must possess specific structural properties that allow it to bind with sufficient affinity and selectivity to a topographically distinct allosteric pocket on a target protein. nih.govmdpi.com

While direct evidence is absent, the potential for a small molecule like cycloleucine to act as an allosteric modulator cannot be entirely ruled out without specific investigation. Its compact and rigid structure differs significantly from the more flexible endogenous amino acids, which could theoretically allow it to fit into regulatory pockets on an enzyme surface that are not the active site. However, identifying such an interaction would require targeted screening and detailed mechanistic studies, which have not been reported for this specific compound.

Intracellular Fate and Metabolic Stability of 1-Aminocyclopentane-1-carboxylic acid in Biological Systems

Research across various biological models has consistently demonstrated that 1-aminocyclopentane-1-carboxylic acid is a non-metabolizable amino acid. nih.govnih.gov Its primary biochemical interaction within a biological system is its transport across cell membranes. Once inside the cell, it does not appear to undergo significant biotransformation.

Early investigations into its metabolism in both normal and cancerous tissues revealed a notable lack of metabolic breakdown. nih.gov This inherent stability is a key feature of the compound. Studies utilizing radiolabeled 1-aminocyclopentane-1-carboxylic acid have shown its distribution and accumulation in various tissues, particularly in the pancreas and bone marrow of mice, as well as in tumor cells, without evidence of metabolic conversion.

The primary mechanism governing its intracellular concentration is active transport. The compound is actively concentrated by various cell types, including slices of rat brain cortex and Ehrlich ascites carcinoma cells. cdnsciencepub.com This uptake is mediated by amino acid transport systems. For instance, its clearance from feline cerebrospinal fluid is facilitated by a saturable, carrier-mediated mechanism that can be inhibited by naturally occurring neutral amino acids. nih.gov This suggests competition for the same transport proteins.

Further detailed studies in human diploid fibroblasts have shown that 1-aminocyclopentane-1-carboxylic acid significantly inhibits the accumulation of other amino acids like alpha-alanine, serine, and proline, indicating a shared transport pathway. nih.gov In the rat kidney, it is rapidly reabsorbed from the proximal tubules via a saturable mechanism that is sensitive to inhibitors of energy metabolism and can be competitively inhibited by other amino acids such as L-phenylalanine. nih.gov

The following table summarizes key research findings on the intracellular transport and metabolic stability of 1-aminocyclopentane-1-carboxylic acid in different biological systems.

| Biological System | Key Findings on Transport and Metabolism |

| Rat Brain Cortex Slices | Actively concentrated within the cells. cdnsciencepub.com |

| Ehrlich Ascites Carcinoma Cells | Actively concentrated; does not appear to be metabolized. cdnsciencepub.com |

| Normal and Neoplastic Tissues | Generally not metabolized. nih.gov |

| Feline Cerebrospinal Fluid | Cleared by a saturable, carrier-mediated transport system, inhibited by neutral amino acids. nih.gov |

| Human Diploid Fibroblasts | Inhibits the uptake of neutral amino acids like alpha-alanine, serine, and proline. nih.gov |

| Rat Kidney Tubules | Rapidly reabsorbed via a saturable transport mechanism, which is inhibited by L-phenylalanine. nih.gov |

In essence, the intracellular story of 1-aminocyclopentane-1-carboxylic acid is one of entry and persistence, rather than metabolic conversion. Its stability within the cell, once transported, is a defining characteristic of its biochemical profile.

Receptor and Transporter Modulatory Activities of 1 Aminocyclopentane 1 Carboxylic Acid

Ligand Binding Studies at Specific Receptors

Ligand binding assays have been instrumental in characterizing the interaction of 1-aminocyclopentane-1-carboxylic acid with specific receptor sites. These studies typically measure the displacement of a radiolabeled ligand by the compound, allowing for the determination of its binding affinity (often expressed as Kᵢ or IC₅₀ values).

1-Aminocyclopentane-1-carboxylic acid is recognized as a partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor, a critical component in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, such as glycine or D-serine, for full activation. researchgate.nettmc.edu The compound, also known as ACPC (1-aminocyclopropanecarboxylic acid, a related compound, should not be confused with the cyclopentane (B165970) derivative), has been shown to interact with this co-agonist site. nih.govnih.gov

In functional assays using rat hippocampal synaptosomes, 1-aminocyclopropanecarboxylic acid potentiated the NMDA-induced release of noradrenaline with a high affinity but lower maximal effect compared to glycine. nih.gov This is characteristic of a partial agonist, which binds to the receptor but elicits a submaximal response compared to a full agonist. Furthermore, it can act as a competitive antagonist in the presence of high concentrations of the full agonist, glycine. nih.gov Chronic administration studies have suggested that long-term exposure to ACPC can lead to a functional tolerance at the glycine modulatory site of the NMDA receptor complex in the cortex. nih.gov

Table 1: Interaction of 1-Aminocyclopentane-1-carboxylic acid Analogues with the NMDA Receptor Glycine Site

| Compound | Activity Profile | Functional Effect | Reference |

|---|---|---|---|

| 1-Aminocyclopropanecarboxylic acid (ACPC) | Partial Agonist | Potentiates NMDA-evoked noradrenaline release at low glycine concentrations; antagonizes at high concentrations. | nih.gov |

| 1-Aminocyclopropanecarboxylic acid (ACPC) | Partial Agonist | Chronic dosing leads to functional tolerance at the cortical NMDA receptor complex. | nih.gov |

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. nih.gov They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. mdpi.com The effects of 1-aminocyclopentane-1-carboxylic acid derivatives have been studied extensively in this context.

The agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a closely related analogue, has been shown to modulate cyclic AMP (cAMP) formation through its action on mGluRs. nih.gov In adult rat hippocampal slices, ACPD reduces forskolin-stimulated cAMP formation, an effect associated with Group II or III mGluRs. nih.gov However, in younger rats, ACPD increases basal cAMP levels, suggesting a developmental shift in the expression or coupling of mGluR subtypes. nih.gov

Derivatives such as 1-aminocyclopentane-1,3,4-tricarboxylic acids (ACPTs) have been developed to discriminate between mGluR subtypes. semopenalex.org For instance, ACPT-II acts as a general competitive antagonist for mGluR1a, mGluR2, and mGluR4a, while other isomers like ACPT-I and (+)-(3S,4S)-ACPT-III are potent agonists at the group III receptor mGluR4a and weak antagonists at group I and II receptors. semopenalex.org This highlights how small structural modifications to the 1-aminocyclopentane-1-carboxylic acid scaffold can dramatically alter activity and selectivity at mGluR subtypes.

Table 2: Activity of 1-Aminocyclopentane-1-carboxylic acid Derivatives at mGluR Subtypes

| Compound | Receptor Subtype(s) | Activity | Reference |

|---|---|---|---|

| (1S,3R)-ACPD | mGluRs (general) | Agonist | nih.gov |

| ACPT-II | mGluR1a, mGluR2, mGluR4a | Competitive Antagonist | semopenalex.org |

| ACPT-I | mGluR4a | Potent Agonist | semopenalex.org |

| (+)-(3S,4S)-ACPT-III | mGluR4a | Potent Agonist | semopenalex.org |

The interaction of 1-aminocyclopentane-1-carboxylic acid itself with γ-aminobutyric acid (GABA) receptors is not as extensively documented as its effects on glutamate receptors. However, studies on its structural analogues provide insight into the potential for this class of compounds to modulate the GABA system. GABA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are broadly divided into GABA-A (ionotropic) and GABA-B (metabotropic) subtypes. news-medical.net

Studies on a series of conformationally restricted aminocyclopentane derivatives have revealed specific interactions with GABA-A receptors and GABA uptake sites. nih.govnih.gov For example, trans-3-aminocyclopentane-1-carboxylic acid was found to be a potent inhibitor of the Na-independent GABA binding site. nih.gov Another analogue, 4-aminocyclopent-1-ene-1-carboxylic acid, showed high potency at GABA-A receptors. nih.gov While these are not 1-aminocyclopentane-1-carboxylic acid, the findings indicate that the aminocyclopentane scaffold is recognized by GABAergic system components. There is limited direct evidence of significant binding or allosteric effects of 1-aminocyclopentane-1-carboxylic acid at GABA receptors.

Electrophysiological Characterization of Receptor Modulations

Electrophysiological techniques, particularly patch-clamp analysis, provide a direct measure of the functional consequences of receptor binding by recording the flow of ions through channels.

Patch-clamp studies have been crucial in elucidating the functional impact of 1-aminocyclopentane-1-carboxylic acid analogues on ion channel activity, especially in the context of NMDA and AMPA receptors. nih.govspringernature.com In acutely isolated rat spinal dorsal horn neurons, the mGluR agonist trans-ACPD was shown to enhance inward currents induced by both AMPA and NMDA. nih.gov This potentiation of ionotropic glutamate receptor responses suggests that activation of mGluRs by ACPD can regulate the strength of excitatory synaptic transmission. nih.gov

The patch-clamp technique allows for the detailed characterization of how a compound modulates receptor function. For example, by clamping the cell membrane at a specific voltage, researchers can isolate the currents mediated by different receptor subtypes (e.g., AMPA vs. NMDA currents) and observe how they are affected by the application of the compound. researchgate.net The enhancement of NMDA-induced currents by trans-ACPD was observed to be long-lasting and could be reduced by an mGluR antagonist, confirming that the effect is mediated through metabotropic receptor activation. nih.gov These electrophysiological findings complement the binding data by demonstrating a clear functional outcome of the compound's interaction with its receptor targets.

Synaptic Plasticity Modulation in Ex Vivo Neural Preparations

Currently, there is a notable lack of direct scientific evidence in published literature detailing the specific effects of 1-aminocyclopentane-1-carboxylic acid on the modulation of synaptic plasticity in ex vivo neural preparations, such as hippocampal or cortical slices. This includes a lack of data on its potential to induce or inhibit long-term potentiation (LTP) or long-term depression (LTD), which are cellular models of learning and memory.

However, extensive research has been conducted on a closely related analog, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) , which contains a second carboxylic acid group. This compound has been shown to be a potent agonist at metabotropic glutamate receptors (mGluRs) and can induce a slow-onset form of LTP in the CA1 region of rat hippocampal slices. nih.gov This ACPD-induced LTP is dependent on postsynaptic calcium chelation, as it is blocked when the recording electrode contains the calcium-chelating agent BAPTA. nih.gov Furthermore, the induction of this form of LTP is associated with a direct increase in the AMPA receptor-mediated synaptic conductance. nih.gov

In some experimental conditions, the co-application of (1S,3R)-ACPD with arachidonic acid has been observed to potentiate synaptic transmission in rat hippocampal slices. nih.gov While these findings for ACPD are significant, it is crucial to note that the presence of the second carboxyl group in ACPD, as opposed to the single carboxyl group in 1-aminocyclopentane-1-carboxylic acid, dramatically influences the compound's pharmacological profile, particularly its strong activity at metabotropic glutamate receptors. nih.gov The distinct structural difference means that the synaptic effects of ACPD cannot be directly extrapolated to 1-aminocyclopentane-1-carboxylic acid.

Structure-Activity Relationship (SAR) Studies for 1-Aminocyclopentane-1-carboxylic acid Analogs

The structure-activity relationship (SAR) for 1-aminocyclopentane-1-carboxylic acid and its analogs has been primarily investigated in the context of their interaction with the NMDA receptor complex. The parent compound, also known as cycloleucine (B556858), is reported to act as an inhibitor or antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. drugbank.com

Conformational Analysis and Receptor Ligand Fit

The rigid, cyclic structure of 1-aminocyclopentane-1-carboxylic acid and its analogs provides a constrained scaffold that is useful for probing the conformational requirements of receptor binding sites. The cyclopentane ring locks the α-carbon and the amino and carboxyl groups into a more defined spatial arrangement compared to flexible, linear amino acids.

For a molecule to activate NMDA receptors effectively, it generally requires a specific three-dimensional arrangement of one positively charged group (the α-amino group) and two negatively charged groups (the α-carboxyl group and a terminal carboxyl group, as seen in glutamate). The distance between these charged centers is critical. The cyclopentane ring of cycloleucine provides a rigid backbone that influences the orientation of the essential amino and carboxyl groups.

Conformational studies on related cyclic amino acid analogs highlight the importance of the ring size and the stereochemistry of substituents for receptor fit. For instance, studies with conformationally constrained analogs of glutamate, such as the 2-(carboxycyclopropyl)glycines, have been used to deduce the active conformation of glutamate at different glutamate receptor subtypes. nih.gov These studies suggest that ionotropic glutamate receptors, like the NMDA receptor, may require a more folded conformation of the amino acid backbone for activation. nih.gov While specific conformational analyses detailing the binding pose of 1-aminocyclopentane-1-carboxylic acid within the NMDA receptor's glycine site are not extensively detailed in the available literature, the rigid structure is a key determinant of its interaction.

Substitution Effects on Binding Affinity and Efficacy

The effects of substitutions on the cyclopentane ring of 1-aminocyclopentane-1-carboxylic acid are critical for determining its binding affinity and efficacy at the NMDA receptor and other potential targets.

Research into smaller cyclic analogs, such as 1-aminocyclopropane-1-carboxylic acid , provides some insight. This compound is a potent and selective ligand for the glycine modulatory site of the NMDA receptor complex, with studies showing it blocks [3H]-glycine binding with high affinity. sigmaaldrich.commerckmillipore.com However, the introduction of substituents onto the cyclopropane (B1198618) ring generally leads to a decrease in activity. For example, a study on (E)- and (Z)-2-substituted analogs of 1-aminocyclopropane-1-carboxylic acid (with methyl, isopropyl, or phenyl groups) found them to be largely inactive at glutamate receptors, with only a couple of derivatives showing very weak displacement of [3H]-glycine binding. nih.gov This suggests that the binding pocket for the small cyclic amino acids at the glycine site is sterically constrained.

Similarly, 1-aminocyclobutane-1-carboxylic acid acts as a partial agonist at the glycine site of the NMDA receptor. medchemexpress.com The slight increase in the ring size from cyclopropane to cyclobutane (B1203170) and then to cyclopentane can alter the bond angles and the relative positions of the key binding groups, thereby influencing the interaction with the receptor.

The most profound substitution effect is the addition of a second carboxylic acid group, as seen in (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) . This addition dramatically shifts the compound's primary target from the ionotropic NMDA receptor's glycine site to the metabotropic glutamate receptors. nih.gov The (1S,3R) isomer of ACPD is a potent and selective agonist at these mGluRs, an activity not observed with the monocarboxylic 1-aminocyclopentane-1-carboxylic acid. nih.gov

The table below summarizes the activity of 1-aminocyclopentane-1-carboxylic acid and some of its key analogs at the NMDA receptor.

| Compound Name | Ring Size | Substituents | Receptor Target | Observed Activity |

| 1-Aminocyclopropane-1-carboxylic acid | 3 | None | NMDA Receptor (Glycine Site) | Agonist |

| Substituted 1-Aminocyclopropane-1-carboxylic acid analogs | 3 | Methyl, Isopropyl, Phenyl | NMDA Receptor (Glycine Site) | Largely Inactive |

| 1-Aminocyclobutane-1-carboxylic acid | 4 | None | NMDA Receptor (Glycine Site) | Partial Agonist |

| 1-Aminocyclopentane-1-carboxylic acid (Cycloleucine) | 5 | None | NMDA Receptor (Glycine Site) | Antagonist/Inhibitor |

| (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) | 5 | 3-Carboxyl | Metabotropic Glutamate Receptors | Potent Agonist |

This data underscores the critical role of both the cyclic scaffold and the nature of substitutions in defining the pharmacological profile of this class of compounds.

Cellular and Molecular Biological Investigations of 1 Aminocyclopentane 1 Carboxylic Acid

Neuronal Cell Culture Model Studies

Investigations using neuronal cell cultures have been instrumental in elucidating the mechanisms by which 1-aminocyclopentane-1-carboxylic acid influences neuronal function. These studies provide a controlled environment to dissect its effects at the cellular and molecular level.

1-Aminocyclopentane-1-carboxylic acid is recognized for its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. Specifically, it acts as an antagonist at the glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor. researchgate.net This antagonistic action prevents the receptor channel from opening, thereby inhibiting the influx of ions that would typically occur upon binding of the primary neurotransmitter, glutamate (B1630785), and a co-agonist like glycine or D-serine.

While direct studies detailing its broad effects on the release and uptake of various neurotransmitters in culture are not extensively documented in recent literature, its primary mechanism as an NMDA receptor antagonist suggests an indirect influence on neurotransmitter dynamics. By blocking NMDA receptor-mediated depolarization, it can consequently affect voltage-gated ion channels and other release mechanisms that are dependent on neuronal excitation.

The NMDA receptor is a significant conduit for calcium (Ca2+) entry into neurons. The binding of 1-aminocyclopentane-1-carboxylic acid to the NMDA receptor's glycine site prevents the channel opening, thereby blocking this critical route of Ca2+ influx. This action is crucial, as excessive NMDA receptor activity and the subsequent Ca2+ overload are implicated in excitotoxic neuronal damage.

Studies have shown that compounds that modulate NMDA receptors can influence intracellular calcium levels in cultured primary neurons. researchgate.net By acting as an antagonist, 1-aminocyclopentane-1-carboxylic acid is expected to attenuate the rise in intracellular calcium that is triggered by glutamate and glycine co-stimulation of NMDA receptors. This modulatory effect on calcium signaling is a key aspect of its neurobiological activity.

The role of 1-aminocyclopentane-1-carboxylic acid in neuronal viability is intrinsically linked to its function as an NMDA receptor antagonist. Excessive activation of NMDA receptors can lead to excitotoxicity, a process that involves a massive influx of Ca2+ and triggers downstream apoptotic and necrotic cell death pathways.

Research on related mechanisms suggests that inhibiting components of cell death pathways, such as myosin light chain kinase which can be activated by Ca2+/calmodulin, can induce apoptosis. science.gov By blocking the initial Ca2+ influx through NMDA receptors, 1-aminocyclopentane-1-carboxylic acid can be hypothesized to protect neurons from excitotoxic insults and modulate apoptotic pathways that are sensitive to intracellular calcium levels.

Table 1: Summary of Effects on Neuronal Cell Models

| Parameter | Effect of 1-Aminocyclopentane-1-carboxylic acid | Primary Mechanism |

| Neurotransmitter Modulation | Antagonist at the NMDA receptor glycine site. researchgate.net | Inhibition of NMDA receptor-mediated excitatory neurotransmission. |

| Intracellular Calcium | Attenuates Ca2+ influx through NMDA receptors. researchgate.net | Blockade of the NMDA receptor ion channel. |

| Neuronal Viability | Potentially neuroprotective against excitotoxicity. | Prevention of Ca2+ overload and subsequent apoptotic cascades. |

Glial Cell Interaction Studies

While much of the focus has been on the direct neuronal effects of 1-aminocyclopentane-1-carboxylic acid, its impact on glial cells, which are critical for neuronal support and function, is an emerging area of interest.

Direct, detailed studies specifically investigating the activation of astrocytes and microglia by 1-aminocyclopentane-1-carboxylic acid in cell culture are limited in the reviewed literature. However, glial cells are known to express NMDA receptors, although their properties and densities can differ from those on neurons.

Given that neuroinflammation and glial activation are often triggered by neuronal signals, including excitotoxic levels of glutamate, the antagonistic action of 1-aminocyclopentane-1-carboxylic acid on NMDA receptors could indirectly modulate glial responses. By preventing neuronal hyperexcitation and subsequent release of damage-associated molecular patterns (DAMPs), it may reduce the stimuli that lead to astrocyte and microglial activation.

The communication between glial cells and neurons is vital for maintaining brain homeostasis. Astrocytes, for example, are intimately involved in regulating the concentration of glutamate and D-serine in the synaptic cleft, thereby influencing NMDA receptor activity.

The action of 1-aminocyclopentane-1-carboxylic acid at the neuronal NMDA receptor glycine site highlights the importance of this glial-neuronal interplay. Astrocytes are a primary source of D-serine, a potent co-agonist for the same site where 1-aminocyclopentane-1-carboxylic acid acts as an antagonist. Therefore, the compound directly competes with a key signaling molecule in astrocyte-to-neuron communication, potentially disrupting the delicate balance of synaptic modulation maintained by glial cells.

Gene Expression and Proteomic Profiling in Cellular Models

The cellular response to 1-Aminocyclopentane-1-carboxylic acid, also known as cycloleucine (B556858), has been a subject of scientific inquiry, revealing significant alterations at the levels of gene expression and protein synthesis. These investigations provide a molecular snapshot of the adaptive or pathological processes induced by this non-metabolizable amino acid analogue.

Transcriptomic Analysis of 1-Aminocyclopentane-1-carboxylic acid Treatment

Transcriptomic studies have begun to unravel the complex gene regulatory networks affected by 1-Aminocyclopentane-1-carboxylic acid. A notable study on its inhibitory effect on myogenesis demonstrated that cycloleucine treatment leads to widespread changes in the transcriptome of myoblast cells. nih.gov By functioning as an inhibitor of nucleic acid methylation, specifically N6-Methyladenosine (m6A) on RNA, cycloleucine influences the stability and translation of numerous mRNAs. nih.gov

In one such investigation, RNA sequencing of myoblast cells treated with varying concentrations of cycloleucine revealed a significant number of differentially expressed genes (DEGs). The analysis showed that a majority of these DEGs were dose-dependent, with a substantial portion exhibiting a downtrend in expression as the concentration of cycloleucine increased. nih.gov This suggests a broad-ranging impact on the cellular transcriptional landscape. The study identified that cycloleucine treatment could trigger cell cycle arrest in the G1 phase and inhibit myotube formation, effects that are underpinned by these transcriptomic alterations. nih.gov

Table 1: Illustrative Summary of Transcriptomic Changes in Myoblast Cells Treated with 1-Aminocyclopentane-1-carboxylic acid

| Analytical Approach | Key Findings | Implicated Cellular Processes |

| RNA Sequencing (RNA-Seq) | Identification of numerous differentially expressed genes (DEGs). nih.gov | Myogenesis nih.gov |

| Trend Analysis of DEGs | A significant percentage of DEGs showed dose-dependent expression changes, with a majority being downregulated. nih.gov | Cell Cycle Regulation nih.gov |

| Functional Annotation | Enrichment of DEGs in pathways related to muscle development and cell proliferation. nih.gov | Cellular Proliferation nih.gov |

| m6A RNA Methylation Analysis | Cycloleucine treatment led to a continuous decrease in the m6A levels in myoblast cells. nih.gov | RNA Processing and Stability nih.gov |

This table is illustrative and based on descriptive findings from the cited research. nih.gov

Proteomic Signatures of Cellular Responses

While comprehensive proteomic profiling studies specifically detailing the global changes in protein expression in response to 1-Aminocyclopentane-1-carboxylic acid are not extensively documented in publicly available literature, early research provides foundational insights. Studies dating back to the 1960s indicated that cycloleucine affects protein metabolism in various cell types, including carcinoma cells. nih.gov

The primary mechanism of cycloleucine's action, the inhibition of amino acid transport and competition with natural amino acids like leucine (B10760876) and methionine, strongly implies a significant impact on protein synthesis. nih.govnih.gov By limiting the availability of essential building blocks for translation, cycloleucine can lead to a general reduction in protein production. Furthermore, its role as an inhibitor of S-adenosyl-methionine (SAM)-mediated methylation reactions suggests that post-translational modifications of proteins could also be significantly altered. medchemexpress.comwikipedia.org

Table 2: Postulated Proteomic Signatures in Response to 1-Aminocyclopentane-1-carboxylic acid

| Protein Class/Process | Predicted Effect of Cycloleucine Treatment | Underlying Mechanism |

| Global Protein Synthesis | General decrease in protein levels. | Inhibition of amino acid transport systems (A, ASC, and L), reducing the intracellular pool of amino acids required for translation. nih.govnih.gov |

| Methylated Proteins | Altered methylation status of various proteins. | Inhibition of S-adenosyl-methionine (SAM) synthesis, the primary methyl group donor for protein methylation. medchemexpress.comwikipedia.org |

| Cell Cycle Regulatory Proteins | Downregulation of proteins promoting G1/S transition. | Induction of G1 phase cell cycle arrest, as suggested by transcriptomic data. nih.gov |

| Muscle-Specific Proteins | Decreased expression of key myogenic proteins. | Inhibition of myogenesis and myotube formation. nih.gov |

This table is based on inferred effects from the known mechanisms of action of 1-Aminocyclopentane-1-carboxylic acid and related transcriptomic data.

Intracellular Signaling Pathway Modulation

1-Aminocyclopentane-1-carboxylic acid modulates several key intracellular signaling pathways, primarily stemming from its ability to mimic amino acid deprivation and inhibit methylation processes.

One of the central pathways affected is the amino acid deprivation response pathway . By competitively inhibiting the uptake of essential amino acids, cycloleucine can trigger a state of perceived amino acid starvation within the cell. nih.govnih.gov This condition is known to activate the General Control Nonderepressible 2 (GCN2) kinase. nih.gov Activated GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global suppression of protein synthesis but paradoxically promotes the translation of specific stress-responsive transcription factors, most notably Activating Transcription Factor 4 (ATF4). nih.gov ATF4, in turn, orchestrates the expression of a suite of genes involved in amino acid synthesis, transport, and stress adaptation.

Furthermore, the inhibition of S-adenosyl-methionine (SAM) synthesis by cycloleucine has profound implications for signaling. medchemexpress.comwikipedia.org SAM is the universal methyl donor for the methylation of DNA, RNA, and proteins. By depleting SAM levels, cycloleucine can alter the epigenetic landscape of the cell, influencing gene expression patterns. This implicates signaling pathways that are regulated by methylation, such as those involved in transcriptional silencing or activation.

The mTOR (mechanistic Target of Rapamycin) signaling pathway , a master regulator of cell growth, proliferation, and metabolism, is also a likely target of cycloleucine's action. The mTORC1 complex is highly sensitive to amino acid levels, particularly leucine. scielo.brresearchgate.net Given that cycloleucine is a non-metabolizable analogue of leucine and inhibits its transport, it is plausible that it interferes with the amino acid-sensing machinery that signals to mTORC1. nih.govdrugbank.com Inhibition of mTORC1 would lead to a downstream cascade of events, including the suppression of protein synthesis and cell growth, which aligns with the observed effects of cycloleucine.

Finally, cycloleucine has been identified as an antagonist of the NMDA receptor-associated glycine receptor, suggesting a role in modulating neuronal signaling pathways, although the broader implications of this in non-neuronal cells are less clear. medchemexpress.com

In Vivo Preclinical and Mechanistic Studies Utilizing 1 Aminocyclopentane 1 Carboxylic Acid

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

The physiological disposition and biological effects of a compound are critical determinants of its potential utility. This section details the absorption, distribution, metabolism, and excretion (ADME) of 1-aminocyclopentane-1-carboxylic acid in rodents, as well as its ability to penetrate the central nervous system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodents

The ADME profile of 1-aminocyclopentane-1-carboxylic acid has been partially characterized in rodent models, with a particular focus on its distribution and excretion.

Studies involving the administration of radiolabeled 1-aminocyclopentane-1-carboxylic acid (¹⁴C-cycloleucine) in mice have revealed its distribution in various tissues. Autoradiographic analysis has shown that the compound is selectively concentrated in the pancreas and bone marrow in normal mice. cdnsciencepub.comdeepdyve.com In mice bearing Ehrlich ascites tumor and sarcoma-180, the tumor cells also demonstrated intensive accumulation of the amino acid. deepdyve.com

In terms of excretion, studies in rats have focused on its renal handling. The renal tubular reabsorption of cycloleucine (B556858) has been found to be a rapid and saturable process. nih.gov This suggests the involvement of specific transporters in its reabsorption from the kidney tubules. Further investigation into the transport mechanism indicates that cycloleucine is reabsorbed by a system that also transports L-phenylalanine, but not by the system shared by dibasic amino acids. nih.gov

While comprehensive data on the metabolism of 1-aminocyclopentane-1-carboxylic acid in rodents is limited in the reviewed literature, its structural analogue, 1-aminocyclopropanecarboxylic acid (ACPC), has been studied more extensively. The plasma elimination half-life of ACPC has been reported to be 1.5 hours in mice and 2.5 hours in rats, with a volume of distribution at a steady state of 0.74 L/kg across several species. nih.gov Although not directly pertaining to 1-aminocyclopentane-1-carboxylic acid, these data for a close structural analogue provide some context for its likely pharmacokinetic behavior.

Table 1: Pharmacokinetic Parameters of a Structural Analogue (ACPC) in Rodents

| Parameter | Mouse | Rat |

|---|---|---|

| Plasma Elimination Half-life (t½) | 1.5 hours | 2.5 hours |

| Volume of Distribution (Vd) | 0.74 L/kg | 0.74 L/kg |

Data from a study on 1-aminocyclopropanecarboxylic acid (ACPC). nih.gov

Brain Penetration and Regional Distribution Studies in Animal Brains

The ability of a compound to cross the blood-brain barrier and distribute within the central nervous system is paramount for its potential as a neuromodulatory agent. Autoradiographic studies have provided insights into the brain penetration and regional distribution of 1-aminocyclopentane-1-carboxylic acid.

In rats, the uptake of ¹⁴C-cycloleucine into the brainstem has been demonstrated. nih.govdocumentsdelivered.com These studies have indicated that the transport of cycloleucine across the blood-brain barrier is influenced by the physiological state of the animal, with effects observed on both influx and efflux mechanisms. nih.gov A study utilizing autoradiography in tumor-bearing rats with ¹⁴C-labeled aminocyclopentane carboxylic acid (ACPC) provided data on plasma clearance and radioactivity in brain tissues, suggesting the compound's utility in imaging amino acid transport in the brain. nih.gov

Furthermore, research on the related cyclic peptide cyclo(Leu-Gly) in mice showed that the intact peptide was distributed equally across five distinct cerebral areas, including the cortex and hippocampus, for up to 96 hours after subcutaneous injection. nih.gov While this is a different molecule, it provides a precedent for the potential of cyclic amino acid structures to distribute throughout the brain.

Table 2: Brain Distribution of Radiolabeled 1-Aminocyclopentane-1-carboxylic Acid and Related Compounds in Rodents

| Compound | Animal Model | Brain Region(s) of Interest | Key Finding | Citation |

|---|---|---|---|---|

| ¹⁴C-1-Aminocyclopentane-1-carboxylic acid (Cycloleucine) | Rat | Brainstem | Demonstrates uptake with effects on influx and efflux. | nih.govdocumentsdelivered.com |

| ¹⁴C-Aminocyclopentane carboxylic acid (ACPC) | Rat (tumor-bearing) | Brain tissues | Useful for imaging amino acid transport. | nih.gov |

| Cyclo(Leu-Gly) | Mouse | Cortex, Hippocampus, and other cerebral areas | Equal distribution across the studied brain regions. | nih.gov |

Behavioral Phenotyping in Animal Models of Neurological Function

To understand the potential functional consequences of 1-aminocyclopentane-1-carboxylic acid in the central nervous system, its effects on various behavioral domains have been explored in rodent models.

Locomotor Activity and Motor Coordination Assessments in Rodents

The assessment of locomotor activity and motor coordination is fundamental in characterizing the behavioral profile of a compound. While specific data for 1-aminocyclopentane-1-carboxylic acid is sparse, studies on the related compound L-cycloserine have provided some insights.

In these studies, larger doses of L-cycloserine were found to impair the performance of mice in the rotarod test, a standard measure of motor coordination. nih.gov Additionally, these higher doses led to a reduction in spontaneous locomotor activity in rats. nih.gov These findings suggest that at certain concentrations, compounds of this class may exert depressant effects on motor function.

Table 3: Effects of a Related Compound (L-cycloserine) on Motor Function in Rodents

| Behavioral Test | Animal Model | Effect of Higher Doses | Citation |

|---|---|---|---|

| Rotarod Test | Mouse | Impaired performance | nih.gov |

| Spontaneous Locomotor Activity | Rat | Reduced activity | nih.gov |

Learning and Memory Paradigm Modulations in Animal Models

The influence of 1-aminocyclopentane-1-carboxylic acid on cognitive functions such as learning and memory is an area of significant interest. Direct studies on this specific compound are limited in the available literature. However, research on the structurally related peptide cyclo(Leu-Gly) has offered intriguing findings.

In a study investigating puromycin-induced amnesia in a maze-learning task in mice, the concentration of cyclo(Leu-Gly) in the synaptosomal fraction of the brain was significantly correlated with the degree of protection against memory impairment. nih.gov This suggests that the presence of such cyclic amino acid structures at the synapse may play a role in modulating memory processes.

Anxiety-Related and Depressive-Like Behavior Studies in Preclinical Models

The potential anxiolytic or antidepressant effects of 1-aminocyclopentane-1-carboxylic acid are yet to be extensively studied. However, research on the closely related compound 1-aminocyclopropanecarboxylic acid (ACPC) has shown evidence of anxiolytic-like properties in the elevated plus-maze, a widely used test for anxiety in rodents.

While specific data from the forced swim test, a common model for assessing depressive-like behavior, is not available for 1-aminocyclopentane-1-carboxylic acid, the findings with ACPC in the elevated plus-maze suggest that this class of compounds may have the potential to modulate emotional behavior. Further research is necessary to specifically evaluate the effects of 1-aminocyclopentane-1-carboxylic acid in models of anxiety and depression.

Nociceptive Pathway Modulation in Animal Models

Current published research does not provide specific details on the modulation of nociceptive pathways in animal models using 1-Aminocyclopentane-1-carboxylic acid. While numerous animal models are utilized to study pain mechanisms, the direct application and effects of this particular compound in such models have not been a significant focus of investigation. General pain research often employs various chemical and physical stimuli to induce and measure pain responses in animals, such as the formalin test, hot plate test, or von Frey filaments to assess inflammatory and neuropathic pain. nih.govmdpi.com The complexity of the nociceptive transmission pathway, involving primary afferent neurons, the spinal cord, and various brain regions, allows for multiple points of pharmacological intervention. researchgate.net However, specific data detailing how 1-Aminocyclopentane-1-carboxylic acid interacts with this pathway is not presently available in the scientific literature.

Neurochemical and Neurophysiological Investigations in Animal Models

Comprehensive neurochemical and neurophysiological studies specifically examining the in vivo effects of 1-Aminocyclopentane-1-carboxylic acid are limited.

Microdialysis Studies of Neurotransmitter Levels

There is a lack of specific in vivo microdialysis studies investigating the effect of 1-Aminocyclopentane-1-carboxylic acid on neurotransmitter levels in the brain. While a related compound, (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid, has been shown to reduce intracellular glutamate (B1630785) levels in cultured astrocytes, this does not provide direct evidence of the in vivo neurochemical profile of 1-Aminocyclopentane-1-carboxylic acid. nih.gov Microdialysis is a widely used technique to measure extracellular neurotransmitter concentrations in living animals, providing valuable insights into the neurochemical effects of compounds. However, such studies dedicated to 1-Aminocyclopentane-1-carboxylic acid are not found in the current body of scientific literature.

Functional Neuroimaging (e.g., PET, fMRI) in Animal Models for Target Engagement

There is a lack of functional neuroimaging studies, such as Positron Emission Tomography (PET) or functional Magnetic Resonance Imaging (fMRI), to investigate the target engagement of 1-Aminocyclopentane-1-carboxylic acid in animal models. While a study from 1976 reported on the tissue distribution of a technetium-labeled version of the compound for tumor imaging, this does not provide information on its functional effects or target engagement within the brain in the context of neuropharmacology. nih.gov Modern functional imaging techniques are instrumental in visualizing and quantifying the interaction of a compound with its intended biological target in a living organism, but such research on 1-Aminocyclopentane-1-carboxylic acid is not currently published.

Histopathological and Morphological Studies in Animal Brain Tissues

Detailed histopathological and morphological studies of animal brain tissues following the administration of 1-Aminocyclopentane-1-carboxylic acid are not available in the scientific literature. Such studies are crucial for identifying any potential structural changes or pathological effects a compound may have on brain tissue. While a derivative, (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid, was noted to induce swelling in cultured astrocytes at high concentrations, this in vitro finding does not directly translate to in vivo histopathological changes in the brain for 1-Aminocyclopentane-1-carboxylic acid. nih.gov

Computational and Structural Elucidations of 1 Aminocyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure of 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic α-amino acid. These computational methods allow for the detailed examination of molecular orbitals and the mapping of electrostatic potential surfaces, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is instrumental in describing the electronic characteristics of 1-aminocyclopentane-1-carboxylic acid. By combining atomic orbitals, MO theory generates a set of molecular orbitals, each with a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.

For carboxylic acids, the HOMO is typically composed of p-orbitals from the carboxyl group (COOH). quora.com Specifically, a significant portion of the HOMO is concentrated on the oxygen atom of the carbonyl group, which is consistent with the higher electronegativity of oxygen compared to carbon. quora.com This localization of the HOMO on the oxygen atom suggests that it is a likely site for electrophilic attack. quora.com

Conversely, the LUMO is largely centered on the carbon atom of the carbonyl group. quora.com This indicates that the carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. quora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and stability. A larger gap implies higher stability and lower reactivity.

Table 1: Frontier Molecular Orbital Characteristics of a Carboxylic Acid

| Molecular Orbital | Primary Atomic Orbital Contribution | Location of Highest Density | Implied Reactivity |

| HOMO | Oxygen p-orbitals (C=O) | Carbonyl Oxygen | Site for electrophilic attack |

| LUMO | Carbon p-orbital (C=O) | Carbonyl Carbon | Site for nucleophilic attack |

This table is a generalized representation based on typical carboxylic acid behavior.

Electrostatic Potential Surface Mapping

Electrostatic potential surface (EPS) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. libretexts.org It illustrates regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions. libretexts.orgproteopedia.org

The EPS map of 1-aminocyclopentane-1-carboxylic acid would reveal distinct regions of charge. The area around the carboxylic acid group, particularly the oxygen atoms, will exhibit a negative electrostatic potential (typically colored red or orange) due to the high electron density. researchgate.net This region is therefore nucleophilic. In contrast, the region around the amino group's hydrogen atoms will show a positive electrostatic potential (typically colored blue), indicating an electron-deficient area that is electrophilic. researchgate.net

These electrostatic potential maps are essential for predicting how the molecule will interact with other molecules, including water, proteins, and other biological macromolecules. proteopedia.orgmdpi.com The distinct positive and negative regions suggest a propensity for forming hydrogen bonds, which are critical for its biological activity and its conformation in different environments. nih.gov

Conformational Analysis and Energy Minimization of 1-Aminocyclopentane-1-carboxylic acid

The three-dimensional structure of 1-aminocyclopentane-1-carboxylic acid is not static. The cyclopentane (B165970) ring can adopt various conformations, and the orientation of the amino and carboxylic acid substituents can change. Conformational analysis and energy minimization studies are therefore vital to identify the most stable structures.

Ring Puckering and Substituent Effects

The cyclopentane ring in 1-aminocyclopentane-1-carboxylic acid is not planar and undergoes a phenomenon known as "puckering" to relieve ring strain. nih.gov The two primary puckered conformations for a five-membered ring are the "envelope" and "twist" forms. Quantum mechanical calculations have been employed to investigate the conformational preferences of the N-acetyl-N'-methylamide derivative of this amino acid. nih.gov

The puckering of the cyclopentane ring is described by pseudorotational phase angles. nih.govacs.org Studies have shown that the conformation of the cyclic side chain is dependent on the backbone arrangement of the peptide in which it is incorporated. nih.govacs.org The presence of the amino and carboxylic acid groups at the same carbon atom (Cα) introduces significant steric constraints that influence the ring's puckering. acs.org In the solid state, crystal structure analysis of 1-aminocyclopentane-1-carboxylic acid monohydrate revealed that the cyclopentane ring is disordered, with one of the carbon atoms existing in two alternative sites, leading to two possible envelope-type conformations. umich.edu

Preferred Conformations in Solution and Bound States

The preferred conformation of 1-aminocyclopentane-1-carboxylic acid can vary depending on its environment, such as in the gas phase, in solution, or when bound to a protein. nih.gov Theoretical studies on a dipeptide derivative of this amino acid have shown that the relative stability of different conformations is influenced by the polarity of the solvent. nih.gov

In aqueous solution, a high number of pseudorotational states are accessible at room temperature. nih.gov This indicates a degree of flexibility in the cyclopentane ring in a polar environment. The cyclic nature of the side chain restricts the conformational flexibility of the peptide backbone. acs.org Density Functional Theory (DFT) calculations on a dipeptide model identified specific conformations (C7, C5, and α) as energy minima, with their relative stabilities being environment-dependent. acs.org The constrained nature of this amino acid makes it a valuable component for designing peptides with specific secondary structures, as it has a high propensity to adopt torsion angles typical of 3(10)- or α-helical regions. acs.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com This modeling is crucial for understanding the biological function of 1-aminocyclopentane-1-carboxylic acid and for designing new molecules with specific therapeutic properties.

Studies have utilized this amino acid in the design of analogues of arginine vasopressin (AVP). nih.govebi.ac.uk When substituted at position 2 of AVP, it resulted in compounds with modified activities, suggesting selective interaction with neurohypophyseal hormone receptors. nih.govebi.ac.uk However, substitution at position 3 led to a significant loss of potency, indicating a loss of interaction with these receptors. nih.govebi.ac.uk

Molecular docking simulations can elucidate the specific interactions between the amino acid and the protein's active site. These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. The docking energy provides an estimate of the binding affinity. For instance, in a general sense, a lower docking energy (a more negative value) suggests a more stable protein-ligand complex. mdpi.com The insights gained from such modeling can guide the synthesis of new peptide analogues with enhanced or more selective biological activities.

Prediction of Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and estimating the binding affinity, often expressed in terms of binding energy.

For instance, in studies involving the L-type Amino Acid Transporter 1 (LAT1), a key transporter for large neutral amino acids, computational models have been essential. frontiersin.orgnih.gov Although a crystal structure for human LAT1 is not available, homology models based on transporters like the E. coli AdiC transporter have been constructed. frontiersin.org Docking studies with these models help in understanding how substrates like 1-aminocyclopentane-1-carboxylic acid fit into the binding site. The binding affinity of various amino acids to LAT1 has been calculated, with essential amino acids like histidine showing high affinity. nih.gov For example, a related compound, 1-aminocyclopropane-1-carboxylic acid (ACCA), was shown to have a strong binding affinity to the maize protein 7Q3S with a Gibbs free energy of -9.98 kcal/mol in a computational study. frontiersin.org Such studies indicate that the formation of a stable complex between the ligand and the protein is crucial for its biological function. frontiersin.org

The binding affinity of ligands to the LAT1 transporter is a critical factor, with the affinity for essential amino acids being high (Km values for the human isoform ranging from 14 to 28 μM). nih.gov Computational analyses have shown that the binding affinities are conformation-dependent, with occluded states significantly influencing the affinity. nih.gov

Identification of Key Interacting Residues

The precise interactions between a ligand and the amino acid residues of its target protein determine the specificity and strength of binding. Computational studies are crucial for identifying these key interactions.

In the context of the LAT1 transporter, a combination of bioinformatics and site-directed mutagenesis has been used to identify crucial residues for substrate recognition and gating. frontiersin.org For example, studies have identified two cysteine residues within the substrate-binding site of LAT1 that are important for interaction. frontiersin.org

In a study of 1-aminocyclopropane-1-carboxylic acid (a structurally similar compound) with the 7Q3S protein, molecular docking revealed the formation of strong hydrogen bonds with the predicted binding site residues. frontiersin.org The stability of the ligand-protein complex was also attributed to various non-bonded interactions, including hydrophobic contacts and ionic interactions. frontiersin.org Similarly, docking of analogs of 1-aminocyclopropane-1-carboxylic acid into the active site of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) showed coordination with the metal ion and interactions with residues such as K158 and R300. nih.gov

| Target Protein | Ligand | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|

| 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) | 1-aminocyclopropane-1-carboxylic acid analogs | K158, R300 | Coordination with metal ion, electrostatic interactions | nih.gov |

| Maize Protein 7Q3S | 1-aminocyclopropane-1-carboxylic acid | Not specified | Hydrogen bonds, hydrophobic contacts, ionic interactions | frontiersin.org |

| L-type Amino Acid Transporter 1 (LAT1) | Substrates | Cysteine residues | Not specified | frontiersin.org |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the complex's behavior over time.

Ligand-Receptor Complex Stability

MD simulations are employed to assess the stability of the ligand-receptor complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound. In a computational study of 1-aminocyclopropane-1-carboxylic acid with the 7Q3S protein, MD simulations were used to analyze the stability of the complex, which is crucial for the compound's function. frontiersin.org

Conformational Changes Induced by Binding

The binding of a ligand can induce conformational changes in the target protein, which are often essential for its function. MD simulations can capture these dynamic changes. For the LAT1 transporter, it is understood that the transporter cycles through different conformations (e.g., outward-occluded, inward-occluded) to move substrates across the membrane, and these conformational states influence substrate affinity. nih.gov The incorporation of cyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, into peptides can stabilize specific conformations, like γ-turns. mdpi.com Conformational studies on peptides containing similar cyclic residues, like 1-aminocyclobutane-1-carboxylic acid, have shown that they can adopt regular structures such as α-helices and γ-turns, which can be critical for their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Aminocyclopentane-1-carboxylic acid Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is valuable for predicting the activity of new analogs and for guiding the design of more potent molecules. nih.gov

Applications of 1 Aminocyclopentane 1 Carboxylic Acid As a Research Probe and Chemical Scaffold

Development of Selective Pharmacological Tools Based on 1-Aminocyclopentane-1-carboxylic acid

The unique structural properties of 1-Aminocyclopentane-1-carboxylic acid make it an attractive starting point for the development of selective pharmacological tools. However, its application in the systematic design of a broad range of such tools is not extensively documented in publicly available scientific literature.

Agonists, Antagonists, and Allosteric Modulators

1-Aminocyclopentane-1-carboxylic acid itself has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site. This antagonistic activity is a key feature of its pharmacological profile. While the development of derivatives of the related compound, 1-aminocyclopropane-1-carboxylic acid, has been explored to probe the NMDA receptor complex, a systematic exploration of the 1-aminocyclopentane-1-carboxylic acid scaffold to generate a diverse range of agonists and allosteric modulators for various targets is not widely reported. The inherent rigidity of the cyclopentane (B165970) ring could, in principle, be exploited to confer selectivity for specific receptor subtypes, a crucial aspect in modern drug design.

Irreversible Ligands and Photoaffinity Probes